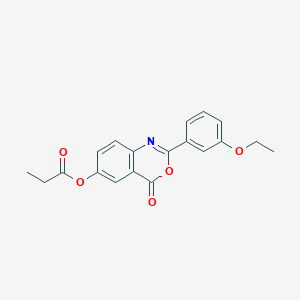
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate, also known as EPP, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This compound has been shown to have low toxicity in vitro and in vivo, suggesting that it may be a safe and effective anti-cancer agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Another area of interest is the development of more targeted delivery methods for this compound, which could increase its efficacy as an anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate can be synthesized through a multi-step process. The starting materials for the synthesis include 3-ethoxyaniline, ethyl 3-oxobutanoate, and 2-hydroxybenzoyl chloride. The first step involves the reaction of 3-ethoxyaniline with ethyl 3-oxobutanoate to form 3-ethoxy-N-(3-oxobutanoyl)aniline. The second step involves the reaction of the intermediate product with 2-hydroxybenzoyl chloride to form this compound.
Applications De Recherche Scientifique
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propionate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative and cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent, with some studies suggesting that it may have a role in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[2-(3-ethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-17(21)24-14-8-9-16-15(11-14)19(22)25-18(20-16)12-6-5-7-13(10-12)23-4-2/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGECXBNPJKIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

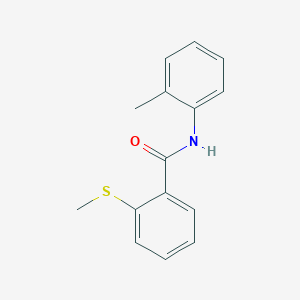
![2-[bis(5-methyl-2-furyl)methyl]-6-bromo-4-nitrophenol](/img/structure/B5001591.png)
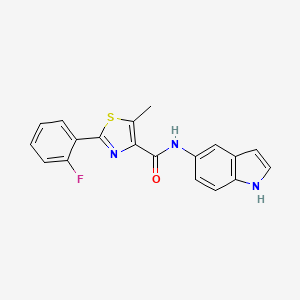
![methyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5001601.png)
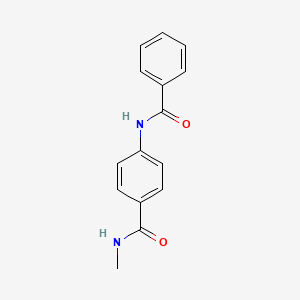
![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)
![N,N'-bis(3-phenyl-2-propen-1-ylidene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5001619.png)

![N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5001634.png)

![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5001643.png)
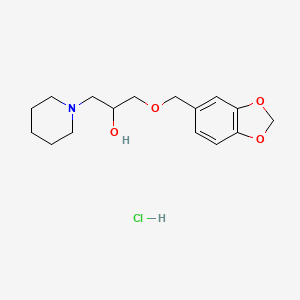

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001663.png)